4-Bromo-6-(4-iodophenyl)pyrimidine
Overview
Description
4-Bromo-6-(4-iodophenyl)pyrimidine is a heterocyclic aromatic compound that features both bromine and iodine substituents on a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(4-iodophenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(4-iodophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like halogens or sulfonyl chlorides are used, often in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-(4-iodophenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(4-iodophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-iodopyrimidine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
6-Bromo-4-iodopyrimidine: Another isomer with distinct chemical properties and uses.
4-Chloro-6-(4-iodophenyl)pyrimidine: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness
4-Bromo-6-(4-iodophenyl)pyrimidine is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and specialized applications .
Biological Activity
4-Bromo-6-(4-iodophenyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a bromine atom at the 4-position and an iodophenyl group at the 6-position, influencing its biological properties through electronic and steric effects.
Antimicrobial Activity
Research has shown that halogenated pyrimidines exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, with some derivatives achieving MIC values as low as 8 mg/L. The introduction of halogens like bromine and iodine enhances these antimicrobial effects through synergistic mechanisms when combined with antimicrobial peptides .
Table 1: Antimicrobial Activity of Halogenated Pyrimidines
Compound | MIC (mg/L) | Target Pathogen |
---|---|---|
This compound | 8 | Staphylococcus aureus |
Bromo derivative (similar) | 8 | E. coli |
Combined with betatide | 1-2 | Staphylococcus aureus |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Notably, it has been tested against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The compound exhibited promising results, with IC50 values indicating significant cytotoxicity.
Case Study: Anticancer Efficacy
In a study evaluating the compound's effects on MCF-7 cells, it was found that:
- IC50 : Approximately 5.67 µM
- Mechanism : Induction of apoptosis through cell cycle arrest in the S phase.
Further investigations revealed that the presence of halogens in the structure enhances its interaction with cellular targets, potentially leading to increased efficacy against cancer cells while minimizing toxicity to normal cells .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.67 | Apoptosis induction |
PC-3 | 6.8 | Cell cycle arrest |
HepG2 | 6.9 | Apoptotic pathways activation |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Target Interaction : The compound may interact with specific enzymes or receptors involved in microbial resistance or cancer proliferation.
- Cell Membrane Permeability : The halogen substitutions enhance membrane permeability, facilitating better uptake into cells.
- Synergistic Effects : When combined with other agents like betatide, the compound's efficacy is significantly increased due to enhanced uptake and action against resistant strains .
Properties
IUPAC Name |
4-bromo-6-(4-iodophenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrIN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRKUGTEUQIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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